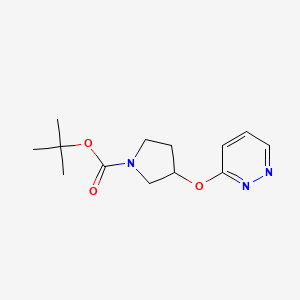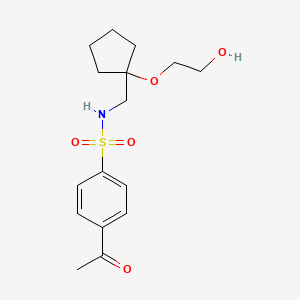
Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate is a synthetic compound that has been the subject of extensive scientific research. This molecule has been shown to have a range of biochemical and physiological effects, making it an important tool for researchers studying various aspects of human health and disease. In
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate is complex and not fully understood. However, it is known to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By blocking this transporter, tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors.
Biochemical and Physiological Effects
Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate has a range of biochemical and physiological effects. In addition to its effects on the dopamine transporter, it has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been studied as a potential treatment for depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate is its specificity for the dopamine transporter. This makes it a valuable tool for researchers studying the role of dopamine in various physiological and pathological processes. However, its potency and specificity also make it difficult to use in certain experiments, as it can have off-target effects and may require careful dosing and monitoring.
Future Directions
There are many potential future directions for research on tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate. One area of interest is in the development of new treatments for addiction and other psychiatric disorders. Another potential direction is in the study of the molecular mechanisms underlying the effects of this compound, which could lead to the development of new drugs with improved potency and specificity. Finally, there is also potential for the use of tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate as a research tool in other areas of biology and medicine, such as cancer research and drug discovery.
Synthesis Methods
Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of pyridazine-3-carboxylic acid with tert-butyl 3-aminopyrrolidine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or other methods.
Scientific Research Applications
Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate has a wide range of scientific research applications. One of the most important is in the study of the central nervous system. This molecule has been shown to have potent effects on the dopamine transporter, which is involved in the regulation of mood, motivation, and reward. It has also been studied as a potential treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamines.
properties
IUPAC Name |
tert-butyl 3-pyridazin-3-yloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-8-6-10(9-16)18-11-5-4-7-14-15-11/h4-5,7,10H,6,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOJBAVMNQRXAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(pyridazin-3-yloxy)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2396285.png)
![N-benzyl-3-(3,4-dimethylphenylsulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2396288.png)

![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile](/img/structure/B2396291.png)
![(E)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2396293.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2396295.png)
![5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2396296.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2396299.png)

![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2396302.png)
![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)
![3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2396304.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2396305.png)